molecular formula C4H11NOS B1347196 2-Amino-3-(methylsulfanyl)propan-1-ol CAS No. 69977-56-6

2-Amino-3-(methylsulfanyl)propan-1-ol

Cat. No. B1347196
CAS RN: 69977-56-6
M. Wt: 121.2 g/mol
InChI Key: AWGBRLHYONGEEL-UHFFFAOYSA-N
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Description

2-Amino-3-(methylsulfanyl)propan-1-ol, also known as AMSP, is an organic compound that belongs to the class of amino alcohols. It has been extensively studied for its potential applications in the field of medicinal chemistry. AMSP is a chiral molecule, which means that it exists in two enantiomeric forms, namely (S)-AMSP and (R)-AMSP.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antimicrobial Agents : Aminomethoxy derivatives of related compounds have been synthesized and shown to be effective antimicrobial agents against bacteria and fungi, potentially more efficient than existing medicines (Jafarov et al., 2019).
  • Lubricating Oil Additives : Derivatives like aminomethoxy compounds have been tested as antimicrobial additives for lubricating oils, proving their efficacy in suppressing microbial activity (Mammadbayli et al., 2018).

Pharmaceutical and Biomedical Applications

  • Beta-Adrenoceptor Blocking Agents : Compounds structurally similar to 2-Amino-3-(methylsulfanyl)propan-1-ol have been explored for their potential as cardioselective beta-adrenoceptor blocking agents, which are crucial in treating heart diseases (Rzeszotarski et al., 1979).
  • Drug and Gene Delivery : Circular polyamines synthesized from similar amino alcohols have been investigated for use in drug and gene delivery, showing non-toxic properties and potential for biological studies (Krishna et al., 2005).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibitors : Tertiary amines synthesized from compounds in the same series have shown effectiveness in inhibiting carbon steel corrosion, demonstrating potential as anodic inhibitors (Gao et al., 2007).

Other Applications

  • Catalysis and Chemical Transformations : The transformation of similar compounds has been studied under various conditions, exploring the potential for catalytic applications and the synthesis of novel compounds (Bernas et al., 2015).

properties

IUPAC Name

2-amino-3-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBRLHYONGEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316880
Record name 2-Amino-3-(methylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69977-56-6
Record name NSC308561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-(methylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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